(2E)-3-[4-methoxy-3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid
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Overview
Description
(2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid is a complex organic compound with a unique structure that includes methoxy, methylbenzoyl, and carbothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-methoxybenzaldehyde, which undergoes a series of reactions including condensation, acylation, and thiolation to form the final product. The reaction conditions usually involve the use of solvents like dichloromethane, catalysts such as p-toluenesulfonic acid, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
p-toluenesulfonic acid, palladium on carbonMajor Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxy group and phenyl ring structure but lacks the complex substituents found in (2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid.
Dichlorodiphenyltrichloroethane (DDT): Although structurally different, DDT is another compound with significant biological activity and historical importance.
Uniqueness
The uniqueness of (2E)-3-[4-methoxy-3-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]-2-propenoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N2O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-3-[4-methoxy-3-[(4-methylbenzoyl)carbamothioylamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-12-3-7-14(8-4-12)18(24)21-19(26)20-15-11-13(6-10-17(22)23)5-9-16(15)25-2/h3-11H,1-2H3,(H,22,23)(H2,20,21,24,26)/b10-6+ |
InChI Key |
CRXHWCIZWXDKLA-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)/C=C/C(=O)O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C=CC(=O)O)OC |
Origin of Product |
United States |
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